Cas no 881375-00-4 (KU-0060648)

KU-0060648 structure
KU-0060648 structure
Product Name:KU-0060648
N.o CAS:881375-00-4
MF:C33H34N4O4S
MW:582.712466716766
MDL:MFCD17214218
CID:2089382
PubChem ID:329825749
Update Time:2024-10-26

KU-0060648 Propriedades químicas e físicas

Nomes e Identificadores

    • KU 0060648
    • KU-0060648
    • 1-​Piperazineacetamide, 4-​ethyl-​N-​[4-​[2-​(4-​morpholinyl)​-​4-​oxo-​4H-​1-​benzopyran-​8-​yl]​-​1-​dibenzothienyl]​-
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piperazineacetamide
    • ku0060648
    • LM6DZS6PYA
    • 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide
    • 2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
    • 2-(4-Ethylpiperazin-1-yl)-N-(4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl)acetamide
    • 4-Ethyl-N-(4-(2-
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piperazineacetamide (ACI)
    • EX-A5153
    • CHEBI:94302
    • CS-0006884
    • DA-64794
    • 2-(4-ethylpiperazin-1-yl)-N-{6-[2-(morpholin-4-yl)-4-oxo-4H-chromen-8-yl]-8-thiatricyclo[7.4.0.0?,?]trideca-1(13),2,4,6,9,11-hexaen-3-yl}acetamide
    • 1-Piperazineacetamide, 4-ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)
    • BK171533
    • AC-35706
    • GTPL8011
    • N13282
    • KU-0060648, >=98% (HPLC)
    • 4-Ethyl-N-(4-(2-(4-morpholinyl)-4-oxo-4H-1-benzopyran-8-yl)-1-dibenzothienyl)-1-piperazineacetamide
    • NCGC00250387-07
    • BRD-K09499853-305-01-1
    • Q59771381
    • 881375-00-4
    • 2-(4-ETHYLPIPERAZIN-1-YL)-N-{6-[2-(MORPHOLIN-4-YL)-4-OXOCHROMEN-8-YL]-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-3-YL}ACETAMIDE
    • KU-0060648?
    • BDBM50319926
    • SCHEMBL4111679
    • 2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-4H-chromen-8-yl)-dibenzothiophen-1-yl]-acetamide
    • GLXC-04162
    • BCP09056
    • 4-Ethyl-N-[4-[2-(4-morpholinyl)-4-o?xo-4H-1-benzopyran-8-yl]-1-dibenzothienyl]-1-piper?azineacetamide
    • s8045
    • HY-13431
    • NCGC00250387-02
    • CHEMBL1086377
    • UNII-LM6DZS6PYA
    • AKOS024458372
    • CP-0072
    • MDL: MFCD17214218
    • Inchi: 1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
    • Chave InChI: AATCBLYHOUOCTO-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=C(C=2OC(N2CCOCC2)=C1)C1C2SC3C(C=2C(NC(CN2CCN(CC)CC2)=O)=CC=1)=CC=CC=3

Propriedades Computadas

  • Massa Exacta: 582.23007675 g/mol
  • Massa monoisotópica: 582.23007675 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 42
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 1010
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.9
  • Superfície polar topológica: 103
  • Peso Molecular: 582.7

KU-0060648 Informações de segurança

  • Palavra de Sinal:Danger
  • Declaração de perigo: H301
  • Declaração de Advertência: P301+P310
  • Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII
  • Classe de Perigo:6.1
  • PackingGroup:
  • Condição de armazenamento:−20°C

KU-0060648 Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K129743-25mg
KU-0060648
881375-00-4 98%
25mg
¥5561.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K129743-2mg
KU-0060648
881375-00-4 98%
2mg
¥657.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
K129743-5mg
KU-0060648
881375-00-4 98%
5mg
¥1320.90 2023-09-02
S e l l e c k ZHONG GUO
S8045-2mg
KU-0060648
881375-00-4 99.93%
2mg
¥1212.62 2023-09-15
S e l l e c k ZHONG GUO
S8045-25mg
KU-0060648
881375-00-4 99.93%
25mg
¥7115.45 2023-09-15
ChemScence
CS-0006884-5mg
KU-0060648
881375-00-4 99.39%
5mg
$480.0 2022-04-26
TRC
K660420-1mg
KU-0060648
881375-00-4
1mg
$ 471.00 2023-04-15
TRC
K660420-5mg
KU-0060648
881375-00-4
5mg
$ 2239.00 2023-04-15
TRC
K660420-10mg
KU-0060648
881375-00-4
10mg
$ 4041.00 2023-04-15
Chemenu
CM161254-10mg
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
881375-00-4 95%+
10mg
$166 2021-08-05

KU-0060648 Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
2.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
2.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 2

Condições de reacção
1.1 Reagents: Pyridinium chloride ;  150 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
3.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
4.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
5.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
6.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
6.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
3.1 Reagents: Pyridinium chloride ;  150 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
5.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
6.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
7.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
8.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
8.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
1.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 5

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
3.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
3.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
2.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
3.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
4.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
4.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
3.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
4.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
5.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
5.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 8

Condições de reacção
1.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
2.1 Reagents: Pyridinium chloride ;  150 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
4.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
5.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
6.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
7.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
7.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  reflux
1.2 Reagents: Methylmagnesium bromide ,  Oxygen ;  25 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
3.1 Reagents: Acetic acid ,  Nitric acid ;  25 °C
4.1 Reagents: Pyridinium chloride ;  150 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C
6.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  95 °C
7.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  18 h, 80 °C
8.1 Reagents: Zinc Solvents: Acetic acid ;  overnight, 25 °C
9.1 Reagents: Triethylamine Solvents: Dimethylacetamide ;  18 h, 25 °C
9.2 18 h, 25 °C
Referência
1-Substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones Endowed with Dual DNA-PK/PI3-K Inhibitory Activity
Cano, Celine; et al, Journal of Medicinal Chemistry, 2013, 56(16), 6386-6401

KU-0060648 Raw materials

KU-0060648 Preparation Products

KU-0060648 Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:881375-00-4)KU-0060648
Número da Ordem:A862311
Estado das existências:in Stock
Quantidade:100mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:34
Preço ($):1536.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:881375-00-4)KU-0060648
A862311
Pureza:99%
Quantidade:100mg
Preço ($):1536.0
E- mail